molecular formula C28H26ClN3O5S B2828609 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-95-2

4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide

Numéro de catalogue: B2828609
Numéro CAS: 688059-95-2
Poids moléculaire: 552.04
Clé InChI: FYVDLRNCFMKJAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound is a quinazoline derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a 3-chlorobenzylsulfanyl group at position 6 and a butanamide chain at position 5. The butanamide moiety is further functionalized with a 4-methoxybenzyl group. Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and epigenetic modulation .

Propriétés

IUPAC Name

4-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O5S/c1-35-21-9-7-18(8-10-21)15-30-26(33)6-3-11-32-27(34)22-13-24-25(37-17-36-24)14-23(22)31-28(32)38-16-19-4-2-5-20(29)12-19/h2,4-5,7-10,12-14H,3,6,11,15-17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVDLRNCFMKJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents for each step.

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Applications De Recherche Scientifique

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Key Observations :

  • The 3-chlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to cyclohexyl or oxolane substituents .
  • The 4-methoxybenzyl group is conserved across analogs, suggesting its role in stabilizing interactions via aromatic stacking or hydrogen bonding .

Bioactivity and Target Correlations

demonstrates that compounds with structural similarity often cluster by bioactivity profiles. For instance, quinazoline derivatives with sulfanyl groups show affinity for cysteine-rich enzymatic sites (e.g., HDACs or kinases) . However, minor substituent changes (e.g., replacing 3-chlorophenyl with furan in ) can drastically alter docking affinities due to steric or electronic mismatches in binding pockets .

Limitations of Similarity-Based Predictions

While structural similarity (Tanimoto >0.7) often predicts analogous bioactivity, emphasizes that even small modifications (e.g., methyl vs. methoxy groups) can disrupt target binding. For example, 8-methoxyquinazoline derivatives () exhibit distinct kinase inhibition profiles compared to non-methoxy analogs, underscoring the need for experimental validation .

Research Findings and Implications

Similarity Thresholds : A Tanimoto score >0.8 (per US-EPA CompTox criteria) is recommended for reliable read-across predictions in drug discovery .

Scaffold Conservation : The [1,3]dioxoloquinazolin-8-one core is critical for maintaining rigidity and enzyme binding, while substituent variations fine-tune selectivity and ADMET properties .

Docking Variability : Molecular dynamics simulations () reveal that substituent-induced changes in ligand flexibility and hydrogen-bonding capacity significantly impact affinity scores, even within similar chemotypes .

Activité Biologique

The compound 4-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide (CAS Number: 688060-91-5) is a complex organic molecule with potential therapeutic applications. Its structure features a quinazolinone core, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of the compound is C30H30ClN3O5SC_{30}H_{30}ClN_{3}O_{5}S, with a molecular weight of 580.1 g/mol. The structural complexity arises from the incorporation of a dioxolo ring and a sulfanyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC30H30ClN3O5S
Molecular Weight580.1 g/mol
CAS Number688060-91-5

Antioxidant Activity

Research has indicated that quinazolinone derivatives exhibit significant antioxidant properties. The compound's structure suggests potential for metal-chelating activities and radical scavenging abilities. A study utilizing various antioxidant assays (CUPRAC, ABTS, TEAC) found that derivatives with specific substituents at the phenolic positions showed enhanced antioxidant activity compared to others .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains tested . The presence of the chlorophenyl and methoxy groups in its structure may play a role in enhancing its antimicrobial efficacy.

Anticancer Potential

Molecular docking studies have indicated that this compound may interact with specific cancer-related targets. For instance, it has shown promising results in inhibiting certain enzymes associated with cancer proliferation. The binding affinity and selectivity towards these targets are crucial for its potential use in cancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It may function by inhibiting or activating these targets, leading to downstream effects on cellular pathways involved in oxidative stress and cell proliferation. Further studies are needed to elucidate these interactions in detail.

Case Studies

  • Antioxidant Studies : A study conducted on various quinazolinone derivatives demonstrated that those with hydroxyl groups exhibited superior antioxidant activity compared to their methoxy counterparts. This suggests that modifications in the substituent groups can significantly influence biological activity .
  • Antimicrobial Efficacy : Another investigation into the antibacterial properties of quinazolinone derivatives highlighted that compounds similar to the one under review displayed effective inhibition against Bacillus subtilis, suggesting potential as therapeutic agents against bacterial infections .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclocondensation of the quinazoline core, sulfanyl group introduction, and coupling with substituted benzamide moieties. Challenges include low yields due to steric hindrance from the 3-chlorophenyl and 4-methoxyphenyl groups. Optimization strategies:

  • Temperature control : Maintain 60–80°C during sulfanyl group incorporation to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalysts : Employ Pd-mediated cross-coupling for regioselective aryl substitutions .

Q. What analytical methods are critical for characterizing purity and structural integrity?

  • NMR spectroscopy : Confirm regiochemistry of the dioxoloquinazoline core (e.g., ¹H NMR shifts at δ 6.8–7.2 ppm for aromatic protons) .
  • HPLC-MS : Verify purity (>95%) and detect trace byproducts (e.g., desulfurized analogs) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the sulfanyl linkage .

Q. How does the compound’s solubility affect in vitro assays, and what formulation strategies are recommended?

The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aryl groups. Strategies:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions .
  • Liposomal encapsulation : Enhances bioavailability in cellular uptake assays .

Advanced Research Questions

Q. What computational tools can predict binding interactions of this compound with neurological targets?

  • Molecular docking (AutoDock Vina) : Model interactions with serotonin receptors (e.g., 5-HT2A) using the chlorophenyl group as a key pharmacophore .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR analysis : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with activity .

Q. How can conflicting bioactivity data from kinase inhibition assays be resolved?

Discrepancies arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Methodological solutions:

  • Standardize ATP levels : Use Km-adjusted concentrations (e.g., 10 µM ATP for IC50 determination) .
  • Isoform-specific assays : Test against purified kinases (e.g., JAK2 vs. EGFR) to isolate selectivity .

Q. What strategies are effective for derivatizing the quinazolinone core to enhance metabolic stability?

  • Fluorine substitution : Replace the 3-chlorophenyl group with a 3-fluorophenyl moiety to reduce CYP450-mediated oxidation .
  • PEGylation : Attach polyethylene glycol to the butanamide chain to prolong half-life in vivo .

Data Contradiction Analysis

Q. Why do in vitro and in vivo neuroprotective effects show poor correlation?

  • Blood-brain barrier (BBB) penetration : The compound’s high molecular weight (MW ~600 Da) limits passive diffusion. Solutions:
    • Prodrug design : Introduce esterase-cleavable groups (e.g., tert-butyl carbonate) .
    • Permeability enhancers : Co-administer with chitosan nanoparticles .
  • Species variability : Rodent CYP enzymes metabolize the compound faster than human isoforms .

Q. How to address discrepancies in cytotoxicity data across cancer cell lines?

  • Cell line authentication : Confirm absence of cross-contamination (e.g., STR profiling) .
  • Microenvironment modeling : Use 3D spheroids instead of monolayers to mimic tumor hypoxia .

Methodological Innovations

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction design?

  • Reaction path prediction : Quantum-chemical calculations identify low-energy intermediates for sulfanyl group insertion .
  • Process simulation : Model solvent effects and heat transfer to scale up synthesis .

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

  • Transgenic mice : Use CYP3A4-humanized models to predict human metabolic clearance .
  • Microdialysis : Monitor free drug concentrations in brain interstitial fluid .

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